molecular formula C16H19N5O2 B10926496 3,6-dimethyl-N-[2-methyl-3-(1H-pyrazol-1-yl)propyl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide

3,6-dimethyl-N-[2-methyl-3-(1H-pyrazol-1-yl)propyl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide

Cat. No.: B10926496
M. Wt: 313.35 g/mol
InChI Key: LBURJZZAAGNKJG-UHFFFAOYSA-N
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Description

3,6-dimethyl-N-[2-methyl-3-(1H-pyrazol-1-yl)propyl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide is a complex heterocyclic compound known for its diverse pharmacological properties. This compound is part of the pyrazole family, which is recognized for its significant role in medicinal chemistry due to its versatile biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-dimethyl-N-[2-methyl-3-(1H-pyrazol-1-yl)propyl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide typically involves multiple steps, starting with the preparation of the pyrazole ring. The pyrazole ring can be synthesized through the reaction of hydrazine with 1,3-diketones under acidic conditions . The subsequent steps involve the formation of the oxazolo[5,4-b]pyridine ring system, which can be achieved through cyclization reactions involving appropriate precursors .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of automated synthesis equipment and stringent reaction conditions to control temperature, pressure, and pH levels .

Chemical Reactions Analysis

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3,6-dimethyl-N-[2-methyl-3-(1H-pyrazol-1-yl)propyl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of essential biological processes in pathogens, making it effective against diseases like leishmaniasis and malaria .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,6-dimethyl-N-[2-methyl-3-(1H-pyrazol-1-yl)propyl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide is unique due to its combined pyrazole and oxazole ring systems, which confer distinct pharmacological properties.

Properties

Molecular Formula

C16H19N5O2

Molecular Weight

313.35 g/mol

IUPAC Name

3,6-dimethyl-N-(2-methyl-3-pyrazol-1-ylpropyl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C16H19N5O2/c1-10(9-21-6-4-5-18-21)8-17-15(22)13-7-11(2)19-16-14(13)12(3)20-23-16/h4-7,10H,8-9H2,1-3H3,(H,17,22)

InChI Key

LBURJZZAAGNKJG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=NOC2=N1)C)C(=O)NCC(C)CN3C=CC=N3

Origin of Product

United States

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